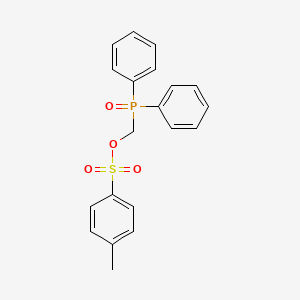

Tosyloxymethyldiphenylphosphine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

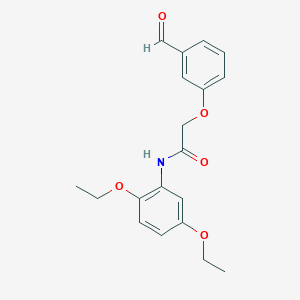

Beschreibung

Phosphine oxides, such as diphenylphosphine oxide, are a type of organic phosphorus compound. They are typically white solids that are soluble in polar organic solvents .

Synthesis Analysis

Phosphine oxides can be synthesized by reacting phosphite esters with Grignard reagents, followed by acid treatment of the reaction product .Molecular Structure Analysis

The molecular structure of phosphine oxides is typically characterized by a phosphorus atom bonded to an oxygen atom and two phenyl groups .Chemical Reactions Analysis

Phosphine oxides can undergo various chemical reactions. For example, they can be deoxygenated to form phosphines, which are useful as ligands in catalysis .Physical And Chemical Properties Analysis

Phosphine oxides are typically white solids that are soluble in polar organic solvents . They have a high thermal stability and are resistant to reduction .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Tosyloxymethyldiphenylphosphine oxide has been utilized in the realm of organic synthesis, particularly in catalytic arylation processes. For instance, it has been employed in cross-coupling reactions involving challenging substrates such as aryl and vinyl chlorides, fluorides, and tosylates. This is highlighted in the work of Ackermann, where the use of heteroatom-substituted secondary phosphine oxides (HASPO), including tosyloxymethyldiphenylphosphine oxide, is detailed for such applications (Ackermann, 2007).

Liquid Crystal Research

In the study of liquid crystals, tosyloxymethyldiphenylphosphine oxide plays a significant role. For instance, a compound related to this oxide, triphenylphosphine oxide (TPPO), bearing specific moieties, exhibits a columnar liquid crystalline phase. It has shown responsiveness to alkaline metal cations due to the interactions between cation and phosphine oxide, as reported by Hatano and Kato (Hatano & Kato, 2006).

Chiral Synthesis Applications

Tosyloxymethyldiphenylphosphine oxide has been used in the synthesis of chiral compounds. Harmat and Warren described its use in creating chiral carbon atoms in a stereoselective manner. This was achieved by electrophilic attack on a cyclic allylic phosphine oxide, where the compound played a crucial role in the formation of chiral molecules (Harmat & Warren, 1990).

Dental Materials Research

In dental materials research, derivatives of acylphosphine oxide, which include tosyloxymethyldiphenylphosphine oxide, have been studied for their photoinitiation behaviors in light-cured dental resins. These studies aimed to understand the UV-VIS spectra and photopolymerization behaviors of these compounds in various resin formulations, as explored by Ikemura and colleagues (Ikemura et al., 2008).

Application in Photoluminescent and Electroluminescent Devices

The compound has been investigated for its potential in improving the photoluminescence and electroluminescent performances of certain materials. For example, Xu and colleagues have studied the application of a chelate phosphine oxide ligand in EuIII complex, showing promising results in terms of luminescence efficiency, which could have implications in device manufacturing (Xu et al., 2006).

Wirkmechanismus

Target of Action

Phosphine oxides, a related class of compounds, are known to interact with various biological targets .

Mode of Action

Tosyloxymethyldiphenylphosphine oxide is a type of phosphine oxide. Phosphine oxides are known to undergo reduction reactions, converting back to phosphines . This reduction can occur with retention or inversion of the stereogenic phosphorus atom depending on the nature of the reducing agent and the presence of an additive .

Biochemical Pathways

Phosphine oxides and related phosphorus-containing functional groups are known to be relevant in the area of organometallic catalysis and organocatalysis .

Pharmacokinetics

Phosphine oxides are known to have high solubility and metabolic stability, which can impact their bioavailability .

Result of Action

The reduction of phosphine oxides to phosphines is a key reaction in organometallic chemistry and can have significant implications in catalysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tosyloxymethyldiphenylphosphine oxide. For instance, the presence of oxygen can lead to the easy and spontaneous oxidation of phosphines . Therefore, the storage and handling conditions of Tosyloxymethyldiphenylphosphine oxide can significantly impact its reactivity and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diphenylphosphorylmethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O4PS/c1-17-12-14-20(15-13-17)26(22,23)24-16-25(21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKRDUYSXQTLDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyloxymethyldiphenylphosphine oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)

![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)